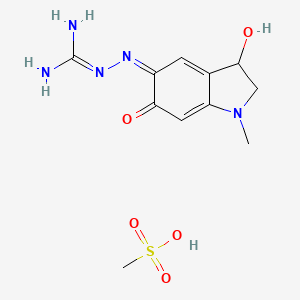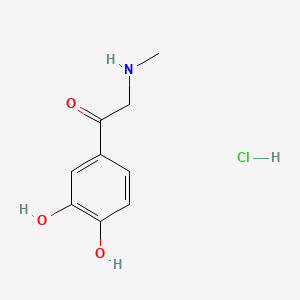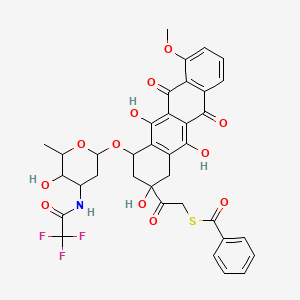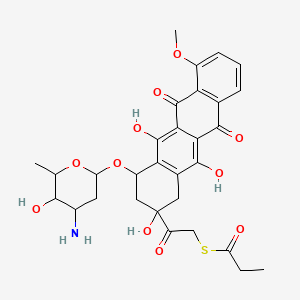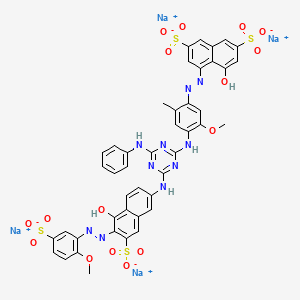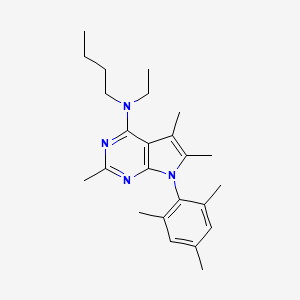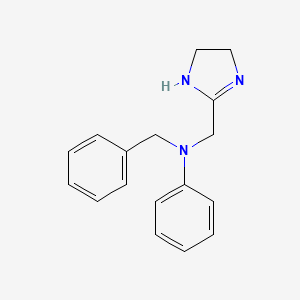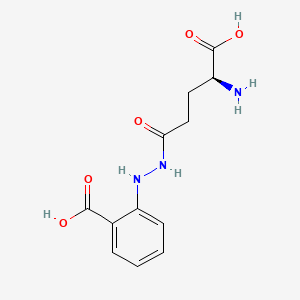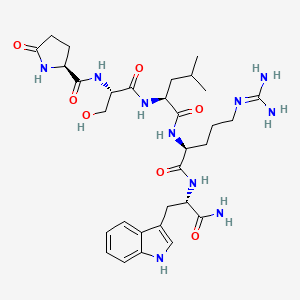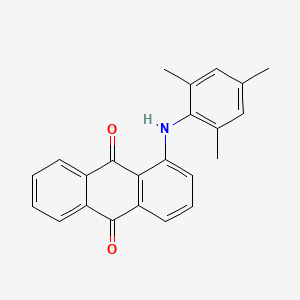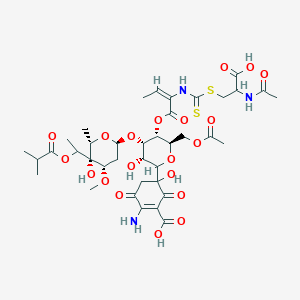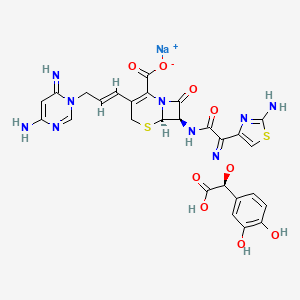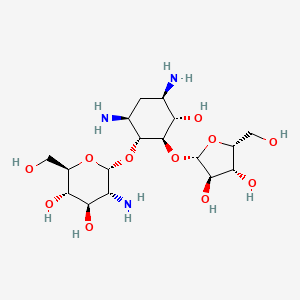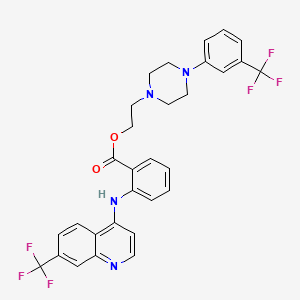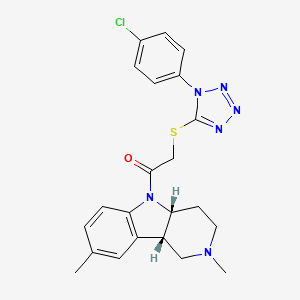
1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone, 4aR,9bs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG-205 is a potent inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with notable in vitro antimicrobial and anticancer activities. Among the synthesized compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug. This indicates the potential of derivatives in treating cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
- Research by Bhoge, Magare, and Mohite (2021) explored synthesizing pyrimidine tetrazole derivatives, demonstrating their effective synthesis and characterization. The study highlighted the importance of these compounds in genetic content and their diversity in usage (Bhoge, Magare, & Mohite, 2021).
Catalytic Alkylation
- Sokolov et al. (2016) conducted a study on the catalytic alkylation of substituted indoles using 9-oxiranylmethylcarbazole, leading to the formation of various conjugates. This research provides insight into the synthetic methods for creating derivatives of indoles (Sokolov et al., 2016).
Anti-Inflammatory Activity
- Karande and Rathi (2017) synthesized derivatives with potential anti-inflammatory properties. Their study showed that certain compounds displayed remarkable anti-inflammatory activity, comparable to indomethacin, suggesting their therapeutic potential (Karande & Rathi, 2017).
Antituberculosis and Cytotoxicity Studies
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for in vitro activity against Mycobacterium tuberculosis. Some compounds showed high activity against MTB without toxic effects against mouse fibroblast cell line NIH 3T3, indicating their potential as antituberculosis agents (Chitra et al., 2011).
Propriétés
Numéro CAS |
1375078-57-1 |
|---|---|
Nom du produit |
1-((4aR,9bS)-2,8-Dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido(4,3-b)indol-5-yl)-2-(1-(4-chlorophenyl)tetrazol-5-yl)sulfanyl-ethanone, 4aR,9bs |
Formule moléculaire |
C22H23ClN6OS |
Poids moléculaire |
455 g/mol |
Nom IUPAC |
1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1 |
Clé InChI |
GJNBAISSZRNGTM-UYAOXDASSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG 205 cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



